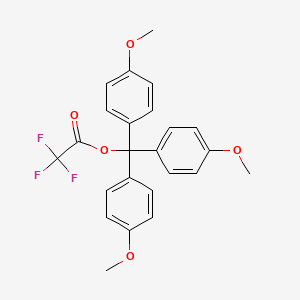![molecular formula C15H32ClNO3 B14376102 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride CAS No. 89367-96-4](/img/structure/B14376102.png)
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an undecanoic acid moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol . This intermediate is then further reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
Scientific Research Applications
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The ethoxy and undecanoic acid moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-Dimethyldiglycolamine
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
Uniqueness
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it suitable for applications requiring amphiphilic properties .
Properties
CAS No. |
89367-96-4 |
|---|---|
Molecular Formula |
C15H32ClNO3 |
Molecular Weight |
309.87 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]undecanoic acid;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-4-5-6-7-8-9-10-11-14(15(17)18)19-13-12-16(2)3;/h14H,4-13H2,1-3H3,(H,17,18);1H |
InChI Key |
DQQLIRGPCCNMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


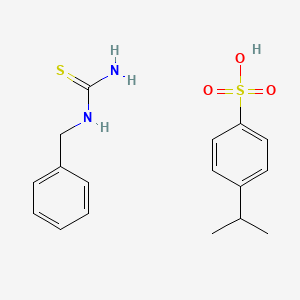
methanone](/img/structure/B14376026.png)
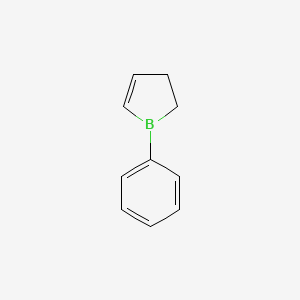
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)

![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

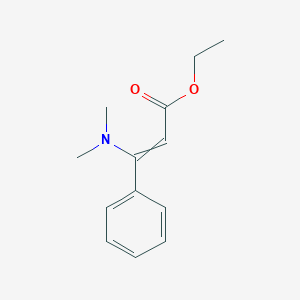
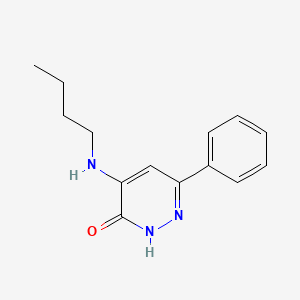

![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
